Perfluorodecanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F19NO/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h(H2,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCMYBRWOIPANY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382068 |

Source

|

| Record name | nonadecafluorodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-40-4 |

Source

|

| Record name | nonadecafluorodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Perfluorodecanamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorodecanamide, systematically known as nonadecafluorodecanamide, is a fully fluorinated amide derivative of perfluorodecanoic acid. As a member of the per- and polyfluoroalkyl substances (PFAS) family, it exhibits unique chemical and physical properties conferred by the high electronegativity and stability of the carbon-fluorine bond. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of this compound. It includes detailed experimental protocols for its synthesis and characterization, alongside visualizations of key concepts to facilitate understanding for researchers in chemistry and the life sciences.

Chemical Structure and Properties

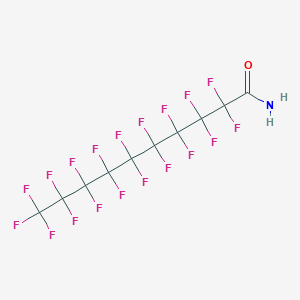

This compound is characterized by a ten-carbon perfluorinated alkyl chain attached to an amide functional group. The strong carbon-fluorine bonds result in high thermal and chemical stability.

Chemical Structure:

Molecular Formula: C₁₀H₂F₁₉NO

Physicochemical Properties

| Property | This compound (Predicted) | Perfluorodecanoic Acid (PFDA) (Experimental)[1] |

| Molecular Weight | 513.09 g/mol | 514.07 g/mol |

| Melting Point | 130-140 °C | Not Available |

| Boiling Point | 240-250 °C at 760 mmHg | 198 °C |

| Water Solubility | Low | 5.25e-3 mol/L |

| LogP | > 5 | 4.15 |

Synthesis of this compound

The synthesis of this compound can be achieved through the conversion of perfluorodecanoic acid to an activated acyl intermediate, followed by reaction with ammonia. A common and effective method involves the formation of perfluorodecanoyl chloride.

Experimental Protocol: Synthesis from Perfluorodecanoic Acid

Materials:

-

Perfluorodecanoic acid (PFDA)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous ammonia (gas) or a solution of ammonia in an organic solvent (e.g., 2M in methanol)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, gas inlet)

Procedure:

-

Activation of Perfluorodecanoic Acid:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve perfluorodecanoic acid in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess (typically 2-3 equivalents) of thionyl chloride or oxalyl chloride dropwise to the solution. If using oxalyl chloride, a catalytic amount of anhydrous dimethylformamide (DMF) can be added.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch.

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude perfluorodecanoyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude perfluorodecanoyl chloride in fresh anhydrous dichloromethane under an inert atmosphere and cool to 0 °C.

-

Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent dropwise. This reaction is exothermic and should be controlled carefully.

-

Continue the addition until the reaction is complete (typically monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture may contain a precipitate of ammonium chloride.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

-

The following diagram illustrates the general workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, based on the known activities of other perfluoroalkyl substances (PFAS), particularly perfluoroalkyl acids (PFAAs), some potential biological interactions can be inferred. PFAAs are known to interact with nuclear receptors, with a prominent target being the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2][3][4]

Activation of PPARα by PFAAs can lead to a cascade of downstream effects, primarily related to lipid metabolism and homeostasis. It is plausible that perfluoroalkyl amides could also interact with PPARα or other nuclear receptors, thereby influencing similar biological pathways.[5][6]

The following diagram depicts a hypothesized signaling pathway for the biological action of perfluoroalkyl amides, based on the known interactions of PFAAs with PPARα.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Predicting the effects of per- and polyfluoroalkyl substance mixtures on peroxisome proliferator-activated receptor alpha activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perfluoroalkyl acids: a review of monitoring and toxicological findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

Perfluorodecanamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Perfluorodecanamide, including its fundamental chemical properties, toxicological data based on established protocols, and insights into its potential biological interactions.

Core Chemical and Physical Data

This compound is a perfluorinated amide with the following key identifiers and properties:

| Property | Value | Reference |

| CAS Number | 307-40-4 | [1] |

| Molecular Formula | C₁₀H₂F₁₉NO | [1] |

| Molecular Weight | 513.1 g/mol | [1] |

| Melting Point | 161-163°C | [1] |

| Boiling Point (Predicted) | 223.6 ± 40.0 °C | [1] |

| Density (Predicted) | 1.719 ± 0.06 g/cm³ | [1] |

Synthesis Protocol

Reaction:

Perfluorodecanoyl chloride reacts with ammonia to yield this compound and ammonium chloride as a byproduct.

Proposed Experimental Workflow:

Toxicological Assessment: Experimental Protocol

A comprehensive toxicological assessment of this compound can be designed based on the established protocols from the National Toxicology Program (NTP) for related perfluoroalkyl substances, such as perfluorodecanoic acid (PFDA). The following outlines a 28-day repeated-dose toxicity study in rats.[2][3]

Experimental Design for a 28-Day Gavage Study:

| Parameter | Specification |

| Test Species | Sprague Dawley (Hsd:Sprague Dawley SD) rats |

| Number of Animals | 10 males and 10 females per dose group |

| Administration Route | Oral gavage |

| Vehicle | Deionized water with 2% Tween® 80 |

| Study Duration | 28 consecutive days |

| Dose Groups | A control group and at least four dose levels |

| Observations | Clinical signs, body weight, food consumption, mortality |

| Clinical Pathology | Hematology and clinical chemistry at termination |

| Necropsy | Gross examination of all animals |

| Organ Weights | Liver, kidneys, spleen, thymus, etc. |

| Histopathology | Microscopic examination of major organs and tissues |

Potential Signaling Pathway Interactions

While direct studies on the signaling pathways affected by this compound are limited, research on the structurally similar compound, perfluorodecanoic acid (PFDA), provides valuable insights into potential mechanisms of action. The primary target identified for long-chain perfluorinated carboxylic acids is the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4]

PPARα Activation Pathway

PFDA is a known agonist of PPARα, a nuclear receptor that plays a critical role in lipid metabolism.[4] Activation of PPARα by ligands like PFDA leads to the transcription of genes involved in fatty acid oxidation. It is plausible that this compound could also interact with this pathway.

Experimental Protocol: In Vitro PPARα Activation Assay

An in vitro luciferase reporter assay can be employed to determine if this compound activates PPARα.[1][5]

| Component | Description |

| Cell Line | A suitable mammalian cell line (e.g., HepG2) |

| Plasmids | 1. An expression vector for the full-length human PPARα. 2. A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. 3. A control plasmid (e.g., expressing β-galactosidase) for transfection efficiency normalization. |

| Procedure | 1. Co-transfect the cells with the three plasmids. 2. After 24 hours, treat the cells with varying concentrations of this compound. 3. A known PPARα agonist (e.g., WY-14643) should be used as a positive control. 4. After another 24 hours, measure the luciferase activity in the cell lysates. |

| Endpoint | An increase in luciferase activity in the presence of this compound would indicate PPARα activation. |

Hypothesized PPARα Signaling Pathway for Perfluorinated Compounds:

Other Potential Signaling Pathways

Studies on PFDA have also suggested potential interactions with inflammatory signaling pathways, such as the NLRP3 inflammasome and the NF-κB pathway , leading to the production of pro-inflammatory cytokines like IL-1β and IL-18 in certain cell types.[6] Furthermore, given the broad toxicological effects of some perfluorinated compounds, investigating the involvement of stress-activated pathways like the MAPK/JNK pathway would be a prudent area for future research.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. The provided protocols and pathway information, largely based on well-studied analogs, offer a robust starting point for further investigation into the specific properties and biological effects of this compound.

References

- 1. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and Perfluorodecanoic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (Perfluorobutane Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perfluorodecanoic acid - Wikipedia [en.wikipedia.org]

Solubility of Perfluorodecanamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of perfluorodecanamide in organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on the qualitative aspects of solubility, drawing inferences from the well-established physicochemical properties of perfluorinated compounds. Furthermore, a detailed, step-by-step experimental protocol for determining the solubility of this compound using the reliable shake-flask method is presented. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to accurately assess the solubility of this compound in their specific applications.

Introduction: Understanding the Solubility of Perfluorinated Compounds

This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are characterized by a highly fluorinated carbon backbone. This extensive fluorination imparts unique and often extreme physicochemical properties. Perfluorinated compounds are famously both hydrophobic (water-repellent) and lipophobic (oil-repellent)[1]. This dual repellency complicates their solubility in both aqueous and many organic media.

The principle of "like dissolves like" governs solubility, suggesting that substances with similar polarities are more likely to be soluble in one another[2]. The carbon-fluorine bond is highly polar; however, the symmetrical arrangement of these bonds in a perfluorinated chain results in a molecule with a low overall dipole moment, rendering it nonpolar. Consequently, this compound is anticipated to have very limited solubility in polar solvents. While it is also nonpolar, its solubility in nonpolar organic solvents is not guaranteed due to the weak van der Waals forces between perfluorinated chains and hydrocarbon chains.

Given these properties, it is crucial for researchers to experimentally determine the solubility of this compound in their specific solvent systems.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Very Low to Insoluble | The strong hydrogen bonding network of protic solvents is difficult to disrupt by the non-polar this compound molecule. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Low to Sparingly Soluble | While lacking hydrogen bonding, the high polarity of these solvents is generally not conducive to solvating the non-polar perfluorinated chain. |

| Nonpolar Aprotic | Hexane, Toluene, Carbon Tetrachloride | Sparingly Soluble to Soluble | These solvents have a polarity more comparable to this compound, making them the most likely candidates for achieving significant solubility. |

| Fluorinated Solvents | Perfluorohexane, Perfluorooctane | Likely Soluble | "Fluorous" solvents are the most promising for dissolving perfluorinated compounds due to favorable interactions between the fluorinated chains of the solute and solvent. |

Note: These are qualitative predictions. The actual solubility will also be influenced by factors such as temperature and the crystalline structure of the solid this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid[3][4]. The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or LC-MS/MS)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately pipette a known volume of the organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended, and it is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached[4].

-

-

Sample Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter appropriate for the solvent (e.g., PTFE for organic solvents) into a clean vial. This step is crucial to remove any suspended microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-MS, or LC-MS/MS) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculation of Solubility

The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor. The result is typically expressed in units of grams per liter (g/L) or moles per liter (mol/L).

Solubility (g/L) = Measured Concentration (g/L) x Dilution Factor

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse, an understanding of its perfluorinated nature allows for qualitative predictions of its behavior. It is expected to exhibit low solubility in polar solvents and greater, though not guaranteed, solubility in nonpolar and fluorinated solvents. For drug development and other research applications requiring precise solubility values, experimental determination is essential. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for obtaining this critical data, enabling informed decisions in formulation, reaction chemistry, and toxicological studies.

References

Perfluorodecanamide: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorodecanamide (PFDAA) is a member of the vast family of per- and poly-fluoroalkyl substances (PFAS). While extensive research has been conducted on the environmental fate and toxicity of other PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), specific data on the stability and degradation of this compound remains scarce in publicly available literature. This technical guide aims to provide a comprehensive overview of the expected stability and potential degradation pathways of PFDAA by drawing parallels with the known behavior of structurally similar perfluoroalkyl amides and other PFAS compounds. It is important to note that much of the information presented herein is based on extrapolation and general principles of organic chemistry due to the limited direct research on PFDAA. This guide also outlines general experimental protocols for assessing the stability of chemical compounds, which can be adapted for future studies on this compound.

Introduction to this compound

This compound (C_10_F_21_CONH_2_) is a fully fluorinated amide with a ten-carbon chain. The presence of the highly stable carbon-fluorine (C-F) bonds imparts unique physicochemical properties, including high thermal stability and chemical resistance. However, the amide functional group introduces a potential site for chemical and biological transformation, distinguishing it from the more commonly studied perfluorinated carboxylic and sulfonic acids. Understanding the stability and degradation of PFDAA is crucial for assessing its environmental fate, potential for bioaccumulation, and toxicological profile.

Stability of this compound

The stability of a chemical compound is assessed under various environmental conditions, including temperature, pH, and light.

Thermal Stability

Perfluoroalkyl substances are renowned for their high thermal stability due to the strength of the C-F bond. While no specific thermal degradation data for this compound was found, studies on other PFAS indicate that decomposition generally occurs at temperatures above 200°C. For instance, the thermal decomposition of perfluorooctanoic acid (PFOA) on granular activated carbon has been observed to initiate at temperatures as low as 200°C. Given the robust nature of the perfluoroalkyl chain, it is anticipated that this compound would exhibit similar high thermal stability. The amide bond is also relatively stable to heat, though typically less so than the C-F bond.

Table 1: General Thermal Stability of Related PFAS Compounds

| Compound Class | Typical Decomposition Temperature (°C) | Key Factors Influencing Stability |

| Perfluoroalkyl Carboxylic Acids (PFCAs) | > 200 | Chain length, presence of catalysts |

| Perfluoroalkyl Sulfonic Acids (PFSAs) | > 450 | Strength of the C-S bond |

| Perfluoroalkyl Amides (PFAAs) | Expected to be high, but specific data is limited | Strength of C-F and C-N bonds |

Hydrolytic Stability

The amide bond in this compound is a potential site for hydrolysis, which is the cleavage of the bond by reaction with water. The rate of hydrolysis is highly dependent on pH and temperature.

A study on N-ethylperfluorooctanamide, a compound structurally similar to this compound, demonstrated significant stability of the amide bond to hydrolysis. At a pH of 8.5, no degradation to its corresponding carboxylic acid was observed after eight days. This suggests that under environmentally relevant pH conditions, the hydrolysis of this compound is likely to be a very slow process. Extreme pH conditions (strong acid or strong base) and elevated temperatures would be expected to accelerate hydrolysis, as is typical for amide bonds.

Table 2: Predicted Hydrolytic Stability of this compound

| Condition | Expected Rate of Hydrolysis | Primary Hydrolysis Product |

| Neutral pH (e.g., 7) | Very Slow | Perfluorodecanoic acid and ammonia |

| Acidic pH (e.g., < 3) | Slow to Moderate | Perfluorodecanoic acid and ammonium salt |

| Basic pH (e.g., > 10) | Slow to Moderate | Perfluorodecanoate salt and ammonia |

Photolytic Stability

Photolysis, or degradation by light, is another important environmental fate process. While many PFAS are resistant to direct photolysis in the visible spectrum, some can be degraded by ultraviolet (UV) radiation. The photodegradation of PFAS is often enhanced by the presence of photosensitizers or through advanced oxidation processes.

Specific data on the photolytic stability of this compound is not available. However, given the stability of the perfluoroalkyl chain, direct photolysis is expected to be a minor degradation pathway. The amide group does not strongly absorb light in the environmentally relevant solar spectrum.

Degradation Pathways of this compound

The degradation of this compound is likely to proceed through pathways that target the amide functional group or, under more energetic conditions, the perfluoroalkyl chain.

Abiotic Degradation

As discussed above, hydrolysis of the amide bond is a plausible, albeit likely slow, degradation pathway. Under acidic or basic conditions, the amide bond can be cleaved to yield perfluorodecanoic acid (PFDA) and ammonia or an ammonium salt.

Caption: Predicted hydrolytic degradation pathway of this compound.

For polyfluorinated amides, a predicted environmental fate is volatilization into the atmosphere followed by oxidation, primarily by hydroxyl radicals (•OH). This process would likely involve abstraction of a hydrogen atom from the amide nitrogen, initiating a cascade of reactions that could ultimately lead to the formation of PFCAs.

Caption: Conceptual workflow for the atmospheric degradation of this compound.

Biotic Degradation

Biodegradation of PFAS is generally a slow process due to the recalcitrant nature of the C-F bond. However, the amide linkage in this compound presents a more susceptible target for enzymatic attack.

It has been suggested that polyfluorinated amides can undergo enzymatic hydrolysis in biological systems to form the corresponding PFCAs. This biotransformation is a significant concern as it can lead to the formation of more persistent and potentially more toxic PFAS compounds within organisms. The enzymes responsible for this hydrolysis are likely amidases or proteases.

Caption: Postulated biotransformation pathway of this compound in biota.

Experimental Protocols for Stability and Degradation Studies

The following are general experimental protocols that can be adapted to study the stability and degradation of this compound.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

-

Instrument: Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) to study thermal decomposition and under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.

-

-

Data Analysis: Monitor the weight loss of the sample as a function of temperature. The onset temperature of decomposition and the percentage of weight loss at different temperatures provide information on thermal stability.

Caption: General workflow for Thermogravimetric Analysis (TGA).

Hydrolytic Stability Study

-

Materials: this compound, buffered solutions at various pH values (e.g., 4, 7, and 9), temperature-controlled incubator/water bath.

-

Sample Preparation: Prepare solutions of this compound at a known concentration in each of the buffered solutions.

-

Experimental Conditions:

-

Incubate the solutions at a constant temperature (e.g., 25°C, 50°C).

-

Collect aliquots at specified time intervals (e.g., 0, 24, 48, 96 hours, and weekly).

-

-

Analysis: Analyze the aliquots using a suitable analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of this compound and the formation of any degradation products (e.g., perfluorodecanoic acid).

-

Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis at each pH and temperature.

Caption: Experimental protocol for a hydrolytic stability study.

Conclusion

While specific experimental data on the stability and degradation of this compound is limited, this guide provides a framework for understanding its likely behavior based on the chemistry of its functional groups and comparisons with related perfluoroalkyl amides. This compound is expected to be thermally stable and resistant to hydrolysis under typical environmental conditions. The primary degradation pathways are predicted to be atmospheric oxidation and enzymatic hydrolysis in biota, both of which are likely to lead to the formation of the more persistent perfluorodecanoic acid. Further research employing the experimental protocols outlined in this guide is essential to definitively characterize the stability and degradation of this compound and to accurately assess its environmental risks.

Spectroscopic Analysis of Perfluorodecanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Perfluorodecanamide (C₉F₁₉CONH₂), a perfluorinated amide of significant interest in various scientific domains. Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document presents a comprehensive summary of predicted spectroscopic data based on established principles and computational models for similar fluorinated compounds. The methodologies for acquiring such data are also detailed to facilitate experimental replication and further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The key nuclei for analysis are ¹H, ¹³C, and ¹⁹F.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These values are estimated based on computational prediction tools and typical chemical shift ranges for perfluorinated compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13]

Table 1: Predicted ¹H-NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 5.5 - 8.0 | Broad Singlet |

Table 2: Predicted ¹⁹F-NMR Data (Referenced to CFCl₃)

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) |

| CF₃- | ~ -81 |

| -CF₂- (adjacent to CF₃) | ~ -122 |

| -(CF₂)₆- | ~ -123 to -126 |

| -CF₂- (adjacent to C=O) | ~ -118 |

Table 3: Predicted ¹³C-NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | ~ 160 |

| -C F₂- (chain) | 108 - 120 |

| -C F₃ | ~ 118 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H-NMR:

-

Observe frequency: Corresponding to the spectrometer's field strength.

-

Pulse sequence: Standard single-pulse experiment.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹⁹F-NMR:

-

¹³C-NMR:

-

Observe frequency: Corresponding to the spectrometer's field strength.

-

Pulse sequence: Standard single-pulse experiment with proton decoupling (e.g., zgpg30). To distinguish between different carbon types (CF, CF₂, CF₃), advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed.[16]

-

Relaxation delay: 2-10 seconds (longer delays may be needed for quaternary carbons).

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C and signal splitting by fluorine.[16]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Predicted IR Data

The following table lists the predicted characteristic infrared absorption bands for this compound based on typical ranges for primary amides and perfluorinated compounds.[17][18][19][20][21][22][23]

Table 4: Predicted FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Symmetric & Asymmetric Stretch | 3100 - 3500 (two bands) | Medium-Strong |

| C=O (Amide I) | Stretch | 1630 - 1680 | Strong |

| N-H (Amide II) | Bend | 1510 - 1580 | Strong |

| C-F | Stretch | 1100 - 1300 | Very Strong |

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation:

-

Solid State (KBr Pellet):

-

Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmission (for KBr pellet) or ATR.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum (of air or the empty ATR crystal) should be collected before running the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Predicted Mass Spectrometry Data

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 514.0 | Molecular ion peak (positive ion mode) |

| [M-H]⁻ | 512.0 | Molecular ion peak (negative ion mode) |

| C₉F₁₉⁺ | 469.0 | Fragment from loss of CONH₂ |

| C₈F₁₇⁺ | 419.0 | Further fragmentation |

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is then introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI) is a common technique for this type of molecule, and can be run in either positive or negative ion mode.

-

Mass Analyzer: Set to scan a mass range that includes the expected molecular ion and key fragments (e.g., m/z 50-600).

-

Collision Energy (for MS/MS): If fragmentation analysis is desired, a collision-induced dissociation (CID) experiment can be performed. The collision energy will need to be optimized to generate informative fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like this compound.

References

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]

- 3. CASPRE [caspre.ca]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Visualizer loader [nmrdb.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. acdlabs.com [acdlabs.com]

- 8. mdpi.com [mdpi.com]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0015169) [hmdb.ca]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. uanlch.vscht.cz [uanlch.vscht.cz]

- 23. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Perfluorodecanamide: A Technical Guide to Potential Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific industrial applications and detailed experimental data for Perfluorodecanamide is limited in publicly available scientific literature. This guide provides an overview based on the known properties of related per- and polyfluoroalkyl substances (PFAS) and extrapolates potential applications. All extrapolated information should be verified through dedicated research and development.

Introduction to this compound

This compound is a synthetic organofluorine compound belonging to the extensive family of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by a fully fluorinated carbon chain, which imparts unique and desirable physicochemical properties. The amide functional group in this compound introduces a polar moiety to the otherwise hydrophobic and oleophobic perfluorinated tail. This amphiphilic nature suggests a range of potential applications where interfacial activity is crucial.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2355-33-1 | N/A |

| Molecular Formula | C₁₀H₂F₁₉NO | N/A |

| Melting Point | 161-163°C | [1] |

| Boiling Point (Predicted) | 223.6 ± 40.0 °C | [1] |

| Density (Predicted) | 1.719 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 12.97 ± 0.50 | [1] |

Potential Industrial Applications

Based on the structure of this compound and the known applications of similar long-chain perfluoroalkyl substances, several potential industrial uses can be postulated.

Surfactants and Emulsifiers

The amphiphilic nature of this compound, with its hydrophobic perfluorinated tail and hydrophilic amide head, strongly suggests its potential as a high-performance surfactant. Fluorinated surfactants are known for their exceptional ability to lower surface tension at very low concentrations.

Potential Applications:

-

Industrial Cleaning and Wetting Agents: In processes requiring the wetting of low-energy surfaces, such as plastics and fluoropolymers, this compound-based surfactants could offer superior performance.

-

Emulsion Polymerization: As an emulsifier in the synthesis of fluoropolymers and other specialty polymers, it could aid in the formation of stable emulsions and control particle size.

-

Coatings and Inks: To improve substrate wetting, leveling, and to prevent surface defects in high-performance coatings and printing inks.

-

Fire-Fighting Foams: While there is a shift away from long-chain PFAS in firefighting foams due to environmental concerns, the fundamental properties of such molecules are relevant to this application.

Polymer Science and Materials

The incorporation of perfluoroalkyl chains into polymers can significantly enhance their properties. This compound could serve as a monomer or an additive in polymer formulations.

Potential Applications:

-

Polymer Additives: Used as a processing aid or a surface modifier to impart hydrophobicity, oleophobicity, and stain resistance to polymers.

-

Monomer for Specialty Polyamides: Polymerization of this compound or its derivatives could lead to the creation of novel polyamides with high thermal stability, chemical resistance, and low surface energy. These could be useful in demanding applications such as high-performance textiles, membranes, and composites.

Biomedical and Pharmaceutical Research

Potential Applications:

-

Drug Delivery Systems: The self-assembly properties of amphiphilic fluorinated molecules could be exploited to create micelles or vesicles for targeted drug delivery.[4][5]

-

Biomaterials: As a component in the development of hydrophobic and biocompatible coatings for medical devices and implants to reduce biofouling.

-

Contrast Agents for Imaging: Perfluorocarbons are known for their use as contrast agents in ultrasound and MRI. While not a direct application of the amide, this highlights the biomedical potential of the perfluorinated moiety.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published in readily accessible literature. However, a general synthetic approach for perfluoroalkylamides can be described.

General Synthesis of Perfluoroalkylamides

A common method for the synthesis of amides is the reaction of a carboxylic acid derivative with an amine. In the case of this compound, this would likely involve the reaction of a perfluorodecanoic acid derivative with ammonia or an ammonia equivalent.

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Activation of Perfluorodecanoic Acid: Perfluorodecanoic acid is converted to a more reactive acyl halide (e.g., acyl chloride) or ester. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can yield perfluorodecanoyl chloride.

-

Amination: The activated perfluorodecanoyl derivative is reacted with an excess of ammonia (gas or in solution) or an ammonium salt in a suitable aprotic solvent under controlled temperature conditions.

-

Work-up and Purification: The reaction mixture is quenched, and the crude product is isolated. Purification is typically achieved through recrystallization from an appropriate solvent or by column chromatography to yield pure this compound.

Toxicology and Environmental Considerations

A significant consideration for any perfluorinated compound is its toxicological profile and environmental persistence. Many long-chain PFAS, including the related Perfluorodecanoic acid (PFDA), are known to be persistent, bioaccumulative, and toxic.[6]

Key Concerns:

-

Persistence: The carbon-fluorine bond is extremely strong, making these compounds highly resistant to degradation in the environment.

-

Bioaccumulation: Long-chain PFAS can accumulate in the tissues of living organisms, including humans.

-

Toxicity: Studies on related compounds have shown potential for adverse health effects, including developmental and reproductive toxicity.[7]

Due to these concerns, the use of long-chain PFAS is increasingly being restricted globally. Any potential application of this compound would require a thorough toxicological and environmental impact assessment.

Conclusion and Future Outlook

This compound, based on its chemical structure, holds theoretical potential in various industrial sectors, particularly as a high-performance surfactant and a building block for specialty polymers. Its unique properties, derived from the perfluorinated chain, could offer advantages in applications requiring extreme chemical and thermal stability, and low surface energy.

However, the significant lack of specific research and data on this compound is a major barrier to its industrial adoption. Furthermore, the well-documented environmental and health concerns associated with long-chain per- and polyfluoroalkyl substances cast a considerable shadow over its future prospects.

Future research should focus on:

-

Developing and publishing detailed and reproducible synthetic protocols.

-

Thoroughly characterizing its physicochemical properties, especially its surfactant performance.

-

Conducting comprehensive toxicological and ecotoxicological studies to assess its safety profile.

-

Exploring the potential of shorter-chain or alternative fluorinated amide structures that may offer similar performance with an improved environmental and safety profile.

Without this critical data, the industrial application of this compound remains speculative. Researchers and drug development professionals are urged to approach this and other long-chain PFAS with caution and to prioritize the development of safer, more sustainable alternatives.

References

- 1. This compound CAS#: 307-40-4 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Perfluoroalkyl acids: a review of monitoring and toxicological findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Perfluorodecanamide: A Comprehensive Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecanamide (PFDAA) is a member of the vast class of per- and polyfluoroalkyl substances (PFAS), synthetic compounds recognized for their unique properties, including thermal and chemical stability. These characteristics have led to their use in a variety of industrial and consumer products. However, the very stability that makes them valuable also contributes to their persistence in the environment, raising concerns about their long-term impact on ecosystems and human health. This technical guide provides an in-depth analysis of the current scientific understanding of the environmental fate and transport of PFDAA, offering a critical resource for researchers, scientists, and professionals in drug development who may encounter this compound in their work.

Physicochemical Properties

The environmental behavior of PFDAA is fundamentally governed by its physicochemical properties. As a long-chain perfluorinated carboxylic acid, its structure, characterized by a fully fluorinated carbon chain and a terminal carboxyl group, dictates its interaction with various environmental compartments.

| Property | Value | Reference |

| Molecular Formula | C₁₀HF₁₉O₂ | PubChem[1] |

| Molar Mass | 514.08 g/mol | PubChem[1] |

| Physical Description | Liquid | PubChem[1] |

| Water Solubility | 9.5 g/L (for PFOA, as a proxy) | MDPI[2] |

| Vapor Pressure | - | - |

| Octanol-Water Partition Coefficient (log Kow) | - | - |

| Henry's Law Constant | - | - |

Note: Experimental data for some properties of PFDAA are limited. Values for closely related long-chain PFAS, such as Perfluorooctanoic acid (PFOA), are sometimes used as surrogates to predict environmental behavior.

Environmental Fate

The fate of PFDAA in the environment is characterized by its exceptional persistence. The strength of the carbon-fluorine bond renders it highly resistant to natural degradation processes.

Degradation

Abiotic Degradation:

-

Hydrolysis: PFDAA is resistant to hydrolysis under typical environmental pH conditions.[3]

-

Photodegradation: While generally resistant to photolysis, studies have shown that PFDAA can be decomposed in aqueous solutions under vacuum ultraviolet (VUV) light irradiation.[4] The process is enhanced in the presence of persulfate or sulfide ions.[4] Shorter-chain perfluorocarboxylic acids (PFCAs) have been identified as degradation products, suggesting a stepwise removal of CF₂ units.[4]

-

Thermal Degradation: PFDAA exhibits high thermal stability.[3]

Biotic Degradation:

PFDAA is highly resistant to microbial degradation.[3] While some microorganisms have demonstrated the ability to transform certain polyfluorinated precursors to PFCAs, the complete mineralization of long-chain PFCAs like PFDAA in the environment is considered to be extremely slow or insignificant.[5][6]

Bioaccumulation and Biotransformation

PFDAA has a high potential for bioaccumulation, meaning it can accumulate in living organisms to concentrations higher than those in the surrounding environment.

-

Bioaccumulation: Due to its lipophilicity and resistance to metabolism, PFDAA can accumulate in various tissues, with a particular affinity for protein-rich compartments like the liver.[7][8]

-

Biotransformation: In vivo studies with analogous compounds suggest that while some biotransformation of PFAS can occur, the perfluorinated chain of PFDAA is largely resistant to metabolic breakdown.[9][10] Studies in rat liver microsomes have shown that while other PFAS can undergo transformations like N-dealkylation or oxidation, the core structure of long-chain PFCAs remains intact.[9]

Environmental Transport

The transport of PFDAA through the environment is a complex process influenced by its physicochemical properties and the characteristics of the environmental media.

Mobility in Soil and Water

-

Sorption: PFDAA can sorb to soil and sediment, with the extent of sorption influenced by factors such as organic carbon content, clay mineralogy, and pH.[11][12] Long-chain PFCAs like PFDAA tend to have higher sorption coefficients compared to their short-chain counterparts.[12]

-

Leaching: Despite its tendency to sorb, PFDAA can be mobile in soil and has the potential to leach into groundwater.[12][13] Column leaching studies are used to assess this mobility.[5][12][13] The leaching behavior is influenced by the chemical structure of the PFAS and the physicochemical properties of the soil.[12][14]

Atmospheric Transport

While PFDAA itself is not highly volatile, it can be transported through the atmosphere associated with particulate matter. Precursor compounds, which are more volatile, can undergo long-range atmospheric transport and subsequently degrade to form PFDAA in remote locations.

Experimental Protocols

Accurate assessment of the environmental fate and transport of PFDAA relies on standardized and robust experimental methodologies. The following sections outline key experimental protocols.

Analytical Methods

The primary analytical technique for the quantification of PFDAA in environmental and biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[15][16][17][18][19]

Protocol: Quantification of PFDAA in Water using LC-MS/MS

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Condition a Weak Anion Exchange (WAX) SPE cartridge with methanol followed by LC-MS grade water.[15]

-

Load a known volume of the water sample (e.g., 250 mL) onto the conditioned cartridge.[15]

-

Wash the cartridge to remove interferences.

-

Elute the PFDAA from the cartridge using a suitable solvent (e.g., methanol with a small percentage of ammonium hydroxide).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[15]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 or similar reversed-phase column with a gradient elution program using mobile phases typically consisting of methanol or acetonitrile and water, often with additives like ammonium acetate or formic acid to improve ionization.[15]

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) to selectively detect and quantify PFDAA. Monitor specific precursor-to-product ion transitions for both PFDAA and an isotopically labeled internal standard (e.g., ¹³C₂-PFDA) to ensure accuracy and precision.[15]

-

US EPA Method 1633: This method provides a standardized procedure for the analysis of 40 PFAS compounds, including PFDAA, in various matrices such as wastewater, surface water, groundwater, soil, biosolids, sediment, and tissue.[16][20][21][22] The method involves extraction, cleanup using solid-phase extraction, and analysis by LC-MS/MS.[20]

Biodegradability Testing

OECD 301: Ready Biodegradability

This set of screening tests assesses the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous medium.[4][23][24][25][26]

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[24]

-

Measurement: Biodegradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO₂ production, or oxygen uptake.[24]

-

Pass Levels: For a substance to be considered "readily biodegradable," it must achieve specific degradation thresholds (e.g., ≥70% DOC removal or ≥60% of theoretical oxygen demand) within a 10-day window during the 28-day test period.[23][24]

Soil Sorption Testing

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

This guideline describes a method to estimate the adsorption and desorption behavior of a chemical on different soil types.[6][27][28][29]

-

Principle: A solution of the test substance is equilibrated with a known amount of soil. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.

-

Procedure:

-

Preliminary Study: Determine the optimal soil-to-solution ratio, equilibration time, and check for substance stability and adsorption to test vessels.

-

Screening Test: Study adsorption kinetics in multiple soil types at a single concentration to determine the distribution coefficient (Kd) and the organic carbon-normalized distribution coefficient (Koc).

-

Adsorption Isotherm: Determine the influence of concentration on the extent of adsorption by testing a range of concentrations.

-

-

Data Analysis: The adsorption data are often fitted to Freundlich or Langmuir isotherms to describe the relationship between the concentration in the soil and the concentration in the water at equilibrium.[28]

Bioaccumulation Testing

OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline details procedures for determining the bioaccumulation potential of chemicals in fish.[30][31][32][33][34]

-

Principle: Fish are exposed to the test substance, either through the water (bioconcentration) or through their diet (biomagnification), for a defined uptake phase, followed by a depuration phase in a clean environment.[32][34]

-

Procedure:

-

Measurement: The concentration of the test substance is measured in the fish tissue and the exposure medium (water or food) at various time points during both phases.[34]

-

Endpoints: The key endpoints are the Bioconcentration Factor (BCF) for aqueous exposure and the Biomagnification Factor (BMF) for dietary exposure, which are calculated from the uptake and depuration rate constants.[33]

Soil Mobility Testing

Soil Column Leaching Test

This method is used to assess the potential for a chemical to move through the soil profile and leach into groundwater.[5][11][12][13][14]

-

Principle: A column is packed with soil, and the test substance is applied to the surface. A simulated rainfall or irrigation event is then applied, and the leachate collected from the bottom of the column is analyzed for the test substance.[11]

-

Procedure:

-

Column Preparation: A glass or stainless steel column is uniformly packed with the test soil to a desired bulk density.

-

Substance Application: The test substance is applied to the soil surface, either as a solution or mixed with a small amount of soil.

-

Leaching: A leaching solution (e.g., simulated rainwater) is applied to the top of the column at a constant flow rate.[11]

-

Leachate Collection: The effluent from the bottom of the column is collected in fractions over time.

-

Analysis: The concentration of the test substance in each leachate fraction is determined. The soil in the column can also be sectioned and analyzed at the end of the experiment to determine the distribution of the substance within the soil profile.

-

Visualizations

Environmental Transport Pathway of this compound

Caption: Environmental transport pathways of this compound.

Experimental Workflow for PFDAA Analysis in Water

Caption: Workflow for PFDAA analysis in water samples.

Logical Relationship of Environmental Fate Processes

Caption: Interrelationship of PFDAA's environmental fate processes.

Conclusion

This compound is a highly persistent and bioaccumulative compound, and its environmental fate and transport are of significant concern. This guide has synthesized the current knowledge on its physicochemical properties, degradation pathways, mobility in various environmental compartments, and bioaccumulation potential. The detailed experimental protocols provided for its analysis and the assessment of its environmental behavior are intended to serve as a valuable resource for the scientific community. Continued research is essential to fully elucidate the long-term impacts of PFDAA and to develop effective strategies for its monitoring and potential remediation. The provided visualizations offer a clear overview of the complex processes governing the environmental lifecycle of this compound.

References

- 1. Perfluorodecanoic acid | C9F19COOH | CID 9555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid | MDPI [mdpi.com]

- 3. Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. Perfluorodecanoic acid enhances the formation of oleic acid in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Biotransformation of N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide by rat liver microsomes, cytosol, and slices and by expressed rat and human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PFAS Biotransformation Pathways: A Species Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Collection - Comparing the Leaching Behavior of Per- and Polyfluoroalkyl Substances from Contaminated Soils Using Static and Column Leaching Tests - Environmental Science & Technology - Figshare [acs.figshare.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. benchchem.com [benchchem.com]

- 16. measurlabs.com [measurlabs.com]

- 17. lcms.cz [lcms.cz]

- 18. waters.com [waters.com]

- 19. ymcamerica.com [ymcamerica.com]

- 20. epa.gov [epa.gov]

- 21. well-labs.com [well-labs.com]

- 22. fms-inc.com [fms-inc.com]

- 23. contractlaboratory.com [contractlaboratory.com]

- 24. oecd.org [oecd.org]

- 25. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 26. concawe.eu [concawe.eu]

- 27. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 28. catalog.labcorp.com [catalog.labcorp.com]

- 29. Adsorption/Desorption | Scymaris [scymaris.com]

- 30. shop.fera.co.uk [shop.fera.co.uk]

- 31. researchgate.net [researchgate.net]

- 32. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 33. catalog.labcorp.com [catalog.labcorp.com]

- 34. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

Disclaimer: Limited direct toxicological data is publicly available for Perfluorodecanamide (PFDAA). The following profile primarily focuses on its close structural analogue, Perfluorodecanoic acid (PFDA), as a surrogate to provide insights into potential toxicological effects. The information provided should be interpreted with this context in mind.

Executive Summary

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals characterized by their high persistence in the environment and potential for bioaccumulation. While data on this compound is scarce, its analogue, Perfluorodecanoic acid (PFDA), has been the subject of toxicological research. Studies on PFDA indicate potential for acute toxicity, with the liver being a primary target organ.[1][2] Immunotoxicity has also been observed, with evidence suggesting disruption of the Toll-like receptor (TLR) signaling pathway.[3] Developmental and reproductive effects have been noted in animal studies for related long-chain PFAS. This guide provides a comprehensive overview of the available toxicological data for PFDA and related compounds, details of experimental protocols from key studies, and visualizations of implicated signaling pathways to support researchers and drug development professionals.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for Perfluorodecanoic acid (PFDA) and other relevant PFAS compounds.

Table 1: Acute Toxicity Data

| Compound | Species | Route of Administration | LD50 | Reference |

| Perfluorodecanoic acid (PFDA) | Rat (Male, Fischer) | Intraperitoneal | 41 mg/kg | [2] |

| Perfluorooctanoic acid (PFOA) | Rat (Male, Fischer) | Intraperitoneal | 189 mg/kg | [2] |

Table 2: Repeated Dose and Other Toxicity Data

| Compound | Species | Study Duration | Route of Administration | NOAEL | LOAEL | Effects Observed | Reference |

| Perfluorodecanoic acid (PFDA) | Rat (Sprague Dawley) | 28 days | Gavage | - | < 2.5 mg/kg/day | Increased liver weight, altered clinical chemistry | [1] |

| Perfluorononanoic acid (PFNA) | Rat (Sprague Dawley) | 28 days | Gavage | - | < 10 mg/kg/day (males), < 25 mg/kg/day (females) | Reduced survival, lower body weights | [1] |

| Perfluorooctanoic acid (PFOA) | Rat (Sprague Dawley) | 28 days | Gavage | - | < 10 mg/kg/day (males), < 100 mg/kg/day (females) | Lower body weights, increased liver weight | [1] |

Note: Specific NOAEL values were not explicitly stated in the cited abstract for PFDA and PFNA, but the lowest observed adverse effect levels (LOAELs) are indicated.

Experimental Protocols

Acute Oral Toxicity Study (Derived from Olson & Andersen, 1983)

-

Test Substance: Perfluorodecanoic acid (PFDA) and Perfluorooctanoic acid (PFOA).

-

Species: Male Fischer rats.

-

Administration: Single intraperitoneal (IP) injection.

-

Dose Levels: A range of doses were administered to different groups of rats to determine the LD50 value.

-

Vehicle: Propylene glycol-water (1:1).

-

Observation Period: 30 days.

-

Endpoints: Mortality was recorded daily. Body weight and food consumption were monitored. At the end of the study, tissues (liver, testes) were collected for fatty acid analysis.

-

Data Analysis: The LD50 was calculated using statistical methods based on the mortality data.

28-Day Gavage Toxicity Study (Derived from NTP Technical Report 97)

-

Test Substances: Perfluorohexanoic acid, Perfluorooctanoic acid, Perfluorononanoic acid, and Perfluorodecanoic acid.

-

Species: Male and female Sprague Dawley (Hsd:Sprague Dawley SD) rats.

-

Administration: Daily oral gavage.

-

Dose Levels: Multiple dose groups were used for each compound. For PFDA, doses up to 2.5 mg/kg/day were administered.

-

Vehicle: Deionized water with 2% Tween® 80.

-

Duration: 28 days.

-

Endpoints: Survival, body weight, clinical observations, clinical chemistry (e.g., liver enzymes, cholesterol), and gross pathology. At termination, organ weights (e.g., liver) were measured, and tissues were collected for histopathological examination. Gene expression analysis (e.g., Acox1, Cyp4a1) was also performed.

-

Data Analysis: Statistical analysis was performed to compare dose groups to the control group for all endpoints.

Signaling Pathways and Mechanisms of Toxicity

Immunotoxicity and the Toll-like Receptor (TLR) Signaling Pathway

Research in zebrafish has indicated that PFDA-induced immunotoxicity is mediated through the dysregulation of the Toll-like receptor (TLR) signaling pathway.[3] This pathway is a critical component of the innate immune system.

Caption: PFDA dysregulation of the TLR signaling pathway leading to immunotoxicity.

Experimental Workflow for Investigating Immunotoxicity

The following diagram illustrates a general workflow for investigating the immunotoxic effects of a compound like PFDA, as suggested by the methodologies in the cited literature.

Caption: General experimental workflow for studying PFDA-induced immunotoxicity.

Conclusion and Future Directions

The toxicological profile of Perfluorodecanoic acid (PFDA) reveals it to be a compound of concern, with demonstrated acute toxicity, hepatotoxicity, and immunotoxicity. The disruption of the TLR signaling pathway provides a plausible mechanism for its adverse effects on the immune system. However, the direct toxicological assessment of this compound remains a significant data gap. Future research should prioritize conducting standardized toxicity studies on this compound to determine its specific toxicological profile and to understand the potential influence of the amide functional group on its toxicokinetics and toxicodynamics compared to its carboxylic acid analogue. Such data are crucial for accurate risk assessment and the development of safe handling and exposure guidelines.

References

- 1. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and Perfluorodecanoic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The acute toxicity of perfluorooctanoic and perfluorodecanoic acids in male rats and effects on tissue fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perfluorodecanoic Acid (PFDA) Disrupts Immune Regulation via the Toll-like Receptor Signaling Pathway in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) Information for Perfluorodecanamide

Section 1: Chemical Product and Company Identification

| Product Name: | Perfluorodecanamide |

| Synonyms: | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluorodecanamide |

| CAS Number: | 307-40-4 |

| Chemical Formula: | C₁₀H₂F₁₉NO |

| Molecular Weight: | 513.10 g/mol |

Section 2: Physical and Chemical Properties

Limited data is available for the specific physical and chemical properties of this compound. The following table includes available data and notes where information for a structurally similar compound, Perfluorodecanoic acid, is provided for reference.

| Property | Value | Source/Notes |

| Appearance | White solid | [1] |

| Odor | Odorless | Inferred from similar compounds |

| Melting Point | 161-163°C | [2] |

| Boiling Point | 223.6 ± 40.0 °C | Predicted |

| Density | 1.719 ± 0.06 g/cm³ | Predicted |

| Solubility | Insoluble in water. Miscible with chlorofluorocarbons (CFC's). Sparingly soluble in most common solvents. | Inferred from similar perfluorinated compounds. |

| Stability | Stable under normal conditions. Characterized by high thermal stability and resistance to chemical degradation. | [1] |

Section 3: Hazards Identification

A full toxicological profile for this compound is not available. However, based on studies of similar long-chain PFAS, such as Perfluorodecanoic acid (PFDA), potential hazards may exist.

Emergency Overview: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated. Handle with caution as a substance with unknown chronic toxicity. Long-chain PFAS are known for their persistence in the environment and potential for bioaccumulation.

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

Studies on structurally similar perfluoroalkyl carboxylates in animal models have indicated potential for effects on the liver, nose, bone marrow, thymus, and reproductive organs.[3]

Section 4: First-Aid Measures

In the event of exposure, follow these general first-aid principles.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately dust off any solid chemical from the skin.[1] Flush the contaminated skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation, pain, swelling, or photophobia persist, seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Section 5: Fire-Fighting Measures

| Flammability: | Non-combustible. |

| Suitable Extinguishing Media: | Use extinguishing media appropriate for the surrounding fire. |

| Hazardous Combustion Products: | Upon decomposition, may emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride. |

| Protective Equipment for Firefighters: | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |

Section 6: Accidental Release Measures

| Personal Precautions: | Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment (see Section 8). |

| Environmental Precautions: | Prevent entry into sewers, basements, or confined areas. Do not allow material to contaminate ground water system. |

| Methods for Cleaning Up: | Use dry clean-up procedures and avoid generating dust. Sweep up or vacuum up the spilled material and place it in a suitable, labeled container for disposal. |

Section 7: Handling and Storage

| Handling: | Handle in a well-ventilated area or in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage: | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents. |

Section 8: Exposure Controls/Personal Protection

Occupational exposure limits for this compound have not been established. The following are general recommendations for handling chemicals with unknown toxicity.

| Control | Recommendation |

| Engineering Controls: | Use in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection: | Wear chemical safety goggles. |

| Skin Protection: | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection: | If dust is generated, a NIOSH-approved respirator for particulates is recommended. |

Section 9: Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on studies of a class of structurally similar compounds, perfluoroalkyl carboxylates, and should be considered indicative of potential hazards.

Summary of Toxicity Studies on Related Perfluoroalkyl Carboxylates in Rats: [3]

| Organ/System | Observed Effects in Male and Female Sprague Dawley Rats (Gavage Administration) |

| Liver | Hepatocyte hypertrophy, cytoplasmic alteration, necrosis |

| Nose | Olfactory epithelium degeneration and hyperplasia |

| Bone Marrow | Hypocellularity |

| Thymus | Atrophy |

| Testes | Germinal epithelium degeneration, interstitial cell atrophy, spermatid retention |

| Epididymis | Exfoliated germ cells |

| Body Weight | Lower body weights observed in male rats |

Carcinogenicity, Mutagenicity, and Teratogenicity: No specific data is available for this compound.

Experimental Protocols

Toxicity Studies of Perfluoroalkyl Carboxylates (as per NTP Technical Report) [3]

The National Toxicology Program (NTP) conducted 28-day toxicity studies on several perfluoroalkyl carboxylates. The general methodology involved:

-

Test Animals: Male and female Sprague Dawley rats.

-

Administration: The substances were administered daily by gavage in deionized water with 2% Tween® 80 as a vehicle.

-

Dose Groups: Typically, five dose groups were used for each substance.

-

Evaluations: The studies evaluated clinical pathology, thyroid hormone levels, liver gene expression related to PPARα and CAR receptors, liver acyl-CoA oxidase enzyme activity, plasma and liver concentrations of the substances, and histopathology of various organs.

Visualizations

References

Methodological & Application

Application Note: Quantitative Analysis of Perfluorodecanamide (PFDA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction